Comparative Antitubercular Potency Against Mtb H37Rv
Antitubercular agent-23 exhibits an MIC of 1 µg/ml against M. tuberculosis H37Rv . This potency is benchmarked against the first-line drug isoniazid (INH), which typically demonstrates an MIC range of 0.016 to 0.25 µg/ml against the same strain [1]. While less potent than INH in this single-strain comparison, antitubercular agent-23 offers a distinct dual-action mechanism, making it a valuable tool for studying non-INH targets or combination therapies.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 1 µg/ml |
| Comparator Or Baseline | Isoniazid (INH): 0.016 - 0.25 µg/ml |
| Quantified Difference | Antitubercular agent-23 is approximately 4-62 times less potent than INH against Mtb H37Rv based on this comparator range. |
| Conditions | In vitro susceptibility testing; specific assay method may vary between studies. |
Why This Matters
This establishes a clear, quantifiable potency benchmark against a standard-of-care drug, enabling informed experimental design where dual activity is prioritized over maximal potency.
- [1] Ghodousi, A., et al. (2019). Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. Antimicrobial Agents and Chemotherapy. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
